molecular formula C10H18O2 B8518240 (1R,6S)-2,2,6-trimethylcyclohexanecarboxylic acid CAS No. 150850-54-7

(1R,6S)-2,2,6-trimethylcyclohexanecarboxylic acid

Cat. No. B8518240
M. Wt: 170.25 g/mol
InChI Key: KNMJLCQPUBMARM-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05288702

Procedure details

In a 300-ml 4-necked flask equipped with a condenser, a thermometer, a dropping funnel, and a stirrer was placed 39 g of nitric acid (aqueous 60% solution), and the temperature was raised to 55° C. Then, 93 g (0.60 mole) of 2,2,6-trimethylcyclohexanecarbaldehyde [composition: 90.2% of the trans-form, 9.8% of the cis-form] synthesized in Synthesis Example 6-A) was added dropwise thereto over a period of 2 hours. Thereafter, the reaction was carried out for 3 hours at the same temperature, and the reaction mixture obtained was washed with of 100 g of toluene and 100 g of water, followed by separating an organic layer from an aqueous layer. After further washing thrice the organic layer with 100 g of a saturated aqueous sodium chloride solution, the organic layer formed was separated from an aqueous layer. The toluene was distilled off from the organic layer by an evaporator under reduced pressure to provide 101 g of crude 2,2,6-trimethylcyclohexanecarboxylic acid (5) [composition: 90.5% of the trans-form, 9.5% of the cis-form].
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+]([O-])(O)=[O:2].[CH3:5][C:6]1([CH3:15])[CH2:11][CH2:10][CH2:9][CH:8]([CH3:12])[CH:7]1[CH:13]=[O:14]>>[CH3:15][C:6]1([CH3:5])[CH2:11][CH2:10][CH2:9][CH:8]([CH3:12])[CH:7]1[C:13]([OH:2])=[O:14]

Inputs

Step One
Name
Quantity
39 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
93 g
Type
reactant
Smiles
CC1(C(C(CCC1)C)C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 300-ml 4-necked flask equipped with a condenser
ADDITION
Type
ADDITION
Details
was added dropwise
WAIT
Type
WAIT
Details
Thereafter, the reaction was carried out for 3 hours at the same temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture obtained
WASH
Type
WASH
Details
was washed with of 100 g of toluene and 100 g of water
CUSTOM
Type
CUSTOM
Details
by separating an organic layer from an aqueous layer
WASH
Type
WASH
Details
After further washing thrice the organic layer with 100 g of a saturated aqueous sodium chloride solution
CUSTOM
Type
CUSTOM
Details
the organic layer formed
CUSTOM
Type
CUSTOM
Details
was separated from an aqueous layer
DISTILLATION
Type
DISTILLATION
Details
The toluene was distilled off from the organic layer by an evaporator under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(C(C(CCC1)C)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 101 g
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05288702

Procedure details

In a 300-ml 4-necked flask equipped with a condenser, a thermometer, a dropping funnel, and a stirrer was placed 39 g of nitric acid (aqueous 60% solution), and the temperature was raised to 55° C. Then, 93 g (0.60 mole) of 2,2,6-trimethylcyclohexanecarbaldehyde [composition: 90.2% of the trans-form, 9.8% of the cis-form] synthesized in Synthesis Example 6-A) was added dropwise thereto over a period of 2 hours. Thereafter, the reaction was carried out for 3 hours at the same temperature, and the reaction mixture obtained was washed with of 100 g of toluene and 100 g of water, followed by separating an organic layer from an aqueous layer. After further washing thrice the organic layer with 100 g of a saturated aqueous sodium chloride solution, the organic layer formed was separated from an aqueous layer. The toluene was distilled off from the organic layer by an evaporator under reduced pressure to provide 101 g of crude 2,2,6-trimethylcyclohexanecarboxylic acid (5) [composition: 90.5% of the trans-form, 9.5% of the cis-form].
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+]([O-])(O)=[O:2].[CH3:5][C:6]1([CH3:15])[CH2:11][CH2:10][CH2:9][CH:8]([CH3:12])[CH:7]1[CH:13]=[O:14]>>[CH3:15][C:6]1([CH3:5])[CH2:11][CH2:10][CH2:9][CH:8]([CH3:12])[CH:7]1[C:13]([OH:2])=[O:14]

Inputs

Step One
Name
Quantity
39 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
93 g
Type
reactant
Smiles
CC1(C(C(CCC1)C)C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 300-ml 4-necked flask equipped with a condenser
ADDITION
Type
ADDITION
Details
was added dropwise
WAIT
Type
WAIT
Details
Thereafter, the reaction was carried out for 3 hours at the same temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture obtained
WASH
Type
WASH
Details
was washed with of 100 g of toluene and 100 g of water
CUSTOM
Type
CUSTOM
Details
by separating an organic layer from an aqueous layer
WASH
Type
WASH
Details
After further washing thrice the organic layer with 100 g of a saturated aqueous sodium chloride solution
CUSTOM
Type
CUSTOM
Details
the organic layer formed
CUSTOM
Type
CUSTOM
Details
was separated from an aqueous layer
DISTILLATION
Type
DISTILLATION
Details
The toluene was distilled off from the organic layer by an evaporator under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(C(C(CCC1)C)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 101 g
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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